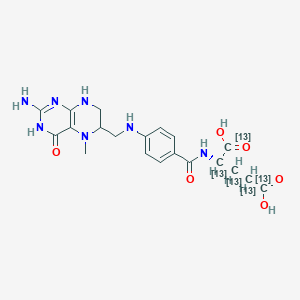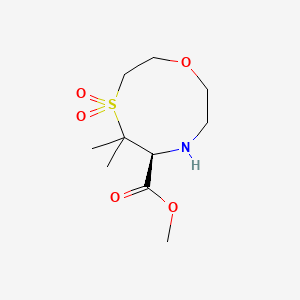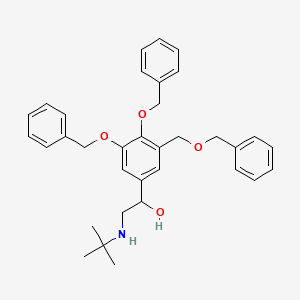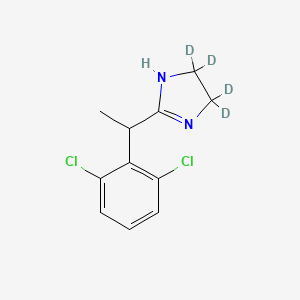![molecular formula C28H42Li4N7O16P3S B13842926 tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-11-deoxycytidine triphosphate is a modified nucleotide where a biotin molecule is linked to deoxycytidine triphosphate via an 11-atom linker. This compound is used in various molecular biology applications due to its ability to be incorporated into DNA and subsequently detected using streptavidin conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-11-deoxycytidine triphosphate is synthesized by attaching a biotin molecule to deoxycytidine triphosphate through an 11-atom linker. The synthesis involves the use of specific enzymes such as Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase.
Industrial Production Methods: Industrial production of Biotin-11-deoxycytidine triphosphate typically involves large-scale enzymatic reactions where the biotinylated nucleotide is produced and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-11-deoxycytidine triphosphate primarily undergoes incorporation reactions where it is integrated into DNA strands during processes such as nick translation, random priming, or 3′-end terminal labeling .
Common Reagents and Conditions: The incorporation reactions typically use enzymes like Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase under conditions that favor DNA synthesis.
Major Products Formed: The major product formed from these reactions is biotin-labeled DNA, which can be detected using streptavidin conjugates .
Applications De Recherche Scientifique
Biotin-11-deoxycytidine triphosphate has a wide range of applications in scientific research:
Fluorescence In Situ Hybridization (FISH): Used for labeling DNA probes to detect specific DNA sequences in cells.
Single Nucleotide Polymorphism (SNP) Analysis: Helps in identifying genetic variations.
Nick Translation: Used for labeling DNA fragments.
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL): Assists in detecting DNA fragmentation.
Mécanisme D'action
Biotin-11-deoxycytidine triphosphate exerts its effects by being incorporated into DNA during synthesis. The biotin moiety allows for subsequent detection using streptavidin conjugates, which can be linked to various reporters such as horseradish peroxidase, alkaline phosphatase, fluorescent dyes, or magnetic beads .
Comparaison Avec Des Composés Similaires
Biotin-11-deoxyuridine triphosphate: Similar to Biotin-11-deoxycytidine triphosphate but with deoxyuridine instead of deoxycytidine.
Biotin-11-uridine triphosphate: Used for RNA labeling.
Propriétés
Formule moléculaire |
C28H42Li4N7O16P3S |
|---|---|
Poids moléculaire |
885.5 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C28H46N7O16P3S.4Li/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25;;;;/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |
Clé InChI |
VKXJLOGMXMKFNP-MAKHBLPBSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)

![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)


![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
